Home > Products > Screening Compounds P142335 > N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide
N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide -

N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide

Catalog Number: EVT-10920241
CAS Number:
Molecular Formula: C19H17F2N5OS
Molecular Weight: 401.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide is a synthetic organic compound characterized by its unique molecular structure, which includes cyclopropyl and pyridinylamino groups along with a thiazole moiety. This compound has garnered attention in various scientific fields due to its diverse chemical properties and potential applications, particularly in medicinal chemistry and drug development. Its molecular formula is C19H17F2N5OSC_{19}H_{17}F_{2}N_{5}OS, and it has a molecular weight of approximately 401.43 g/mol. The compound is also identified by the CAS number 639858-32-5, and it is classified under several chemical databases, including PubChem and ChemicalBook .

Synthesis Analysis

Methods

The synthesis of N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the benzamide core, followed by the introduction of the difluoro and cyclopropyl groups. The incorporation of the thiazole moiety is often achieved through coupling reactions facilitated by appropriate catalysts under controlled temperature and pressure conditions.

Technical Details

  1. Starting Materials: The synthesis may start with commercially available benzoyl chlorides or amines.
  2. Reaction Conditions: Key parameters include temperature control, solvent choice (often using polar aprotic solvents), and reaction time.
  3. Catalysts: Palladium or copper-based catalysts are commonly employed for coupling reactions to enhance yield and selectivity.
  4. Purification: The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Molecular Structure Analysis

Structure

The molecular structure of N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide features:

  • A cyclopropyl group that contributes to its unique reactivity.
  • A difluorobenzamide structure which enhances its biological activity.
  • A thiazole ring that may participate in coordination with biological targets.

Data

  • Molecular Formula: C19H17F2N5OSC_{19}H_{17}F_{2}N_{5}OS
  • Molecular Weight: 401.43 g/mol
  • CAS Number: 639858-32-5
  • Density: Approximately 1.44 g/cm³ (predicted)
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) but not in water .
Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide can undergo several types of chemical reactions:

  1. Oxidation: Interactions with oxidizing agents can yield various oxidized derivatives.
  2. Reduction: Reactions with reducing agents may lead to the reduction of specific functional groups.
  3. Substitution: Nucleophilic substitution reactions can occur due to the presence of electron-withdrawing groups like fluorine.

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and hydroxide ions for substitution reactions. Controlled temperatures and appropriate solvents are critical in these processes to maintain reaction efficiency and product integrity .

Mechanism of Action

The mechanism by which N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The compound's structural features allow it to bind effectively to active sites on these targets, potentially inhibiting or modulating critical biological pathways. Key targets may include kinases or proteases involved in disease progression, particularly in cancer treatment contexts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Storage Temperature: Recommended storage at -20°C.

Chemical Properties

PropertyValue
Density1.44 ± 0.1 g/cm³ (predicted)
SolubilitySoluble in DMSO
pKa13.70 ± 0.20 (predicted)
StabilityStable under recommended storage conditions

These properties suggest that the compound is relatively stable but should be handled with care due to its potential reactivity under certain conditions .

Applications

N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide has promising applications in several scientific domains:

  1. Medicinal Chemistry: It serves as a lead compound in drug discovery efforts targeting specific biological pathways, particularly in oncology.
  2. Biochemical Studies: Its structural characteristics facilitate interactions with various biological targets, making it suitable for studying enzyme inhibition or receptor modulation.
  3. Material Science: Potential uses in developing new materials or as intermediates in synthesizing high-value chemicals are being explored.

Research indicates that compounds similar to N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide exhibit significant activity against various cancer cell lines, highlighting its potential as a therapeutic agent .

Introduction to N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide in Targeted Kinase Inhibition Research

Discovery and Rational Design of Aminothiazole-Based Vascular Endothelial Growth Factor Receptor-2 Inhibitors

N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide (designated as BMS-605541 in research contexts) emerged from a systematic medicinal chemistry campaign targeting vascular endothelial growth factor receptor-2 (Vascular Endothelial Growth Factor Receptor-2) inhibition. This aminothiazole derivative was developed through structure-activity relationship optimization of a lead compound class identified as substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides [2]. The compound demonstrated potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 kinase activity, with enzyme kinetic studies confirming competitive inhibition with adenosine triphosphate (Ki = 49 ± 9 nM) [2]. This competitive binding at the adenosine triphosphate site represented a significant mechanistic advance, as it provided a targeted approach to disrupt angiogenic signaling pathways critical for tumor growth.

Pharmacological characterization revealed exceptional kinase selectivity for BMS-605541, distinguishing it from earlier pan-kinase inhibitors. This selectivity profile was instrumental in establishing Vascular Endothelial Growth Factor Receptor-2 as the primary driver of tumor angiogenesis in preclinical models. The compound exhibited favorable pharmacokinetic properties across multiple species, including acceptable oral bioavailability that enabled robust in vivo efficacy testing. In human lung and colon carcinoma xenograft models, BMS-605541 significantly suppressed tumor growth through potent anti-angiogenic effects, validating Vascular Endothelial Growth Factor Receptor-2 inhibition as a viable therapeutic strategy for solid tumors [2]. The aminothiazole pharmacophore was identified as critical for both target binding potency and kinase selectivity, as it optimally occupied a specific hydrophobic region in the Vascular Endothelial Growth Factor Receptor-2 active site while minimizing interactions with off-target kinases.

Table 1: Key Pharmacological Properties of BMS-605541

PropertyValue/ResultExperimental Context
Vascular Endothelial Growth Factor Receptor-2 Ki49 ± 9 nMEnzyme kinetics
Inhibition MechanismCompetitive with adenosine triphosphateKinetic analysis
Primary Efficacy ModelHuman lung and colon carcinoma xenograftsIn vivo tumor suppression
Kinase SelectivityExcellent selectivity profileBroad kinase panel screening
Route of AdministrationOralIn vivo efficacy studies

Structural Evolution from 3-Substituted Benzamide Scaffolds to Adenosine Triphosphate-Competitive Kinase Modulators

The structural development of N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide represents a case study in rational kinase inhibitor design. Initial lead compounds featured a 3-aminobenzamide core structure, which provided moderate Vascular Endothelial Growth Factor Receptor-2 affinity but lacked sufficient selectivity and pharmacokinetic properties for in vivo efficacy. Strategic structural modifications systematically addressed these limitations through three key innovations [2]:

  • Aminothiazole Incorporation: Replacement of the original aniline linker with the 2-(pyridin-2-ylamino)thiazol-5-ylmethylamino motif significantly enhanced Vascular Endothelial Growth Factor Receptor-2 binding affinity and kinase selectivity. This heterocyclic system formed critical hydrogen bonds with the kinase hinge region through the pyridinyl nitrogen and thiazole amino group, while the thiazole ring enabled optimal vectoring into a hydrophobic pocket adjacent to the adenosine triphosphate binding site.

  • Benzamide Optimization: Introduction of ortho- and para-fluoro substituents at the 2,4-positions of the benzamide ring improved cell permeability and conferred metabolic stability against cytochrome P450-mediated deactivation. The electron-withdrawing properties of these fluorine atoms also fine-tuned the electronic character of the benzamide carbonyl, strengthening a key hydrogen bond interaction with the kinase backbone.

  • Cyclopropyl Amide Cap: The N-cyclopropyl moiety on the terminal benzamide was strategically incorporated to replace larger alkyl or aromatic groups. This constrained aliphatic ring reduced molecular weight while maintaining hydrophobic interactions with a specific pocket near the gatekeeper residue. The cyclopropyl group simultaneously improved metabolic stability by blocking oxidative N-dealkylation pathways observed with N-methyl derivatives and minimized P-glycoprotein efflux, thereby enhancing oral bioavailability [2].

The morpholine chemotype (discussed in [4] as a common kinase inhibitor motif) represents a distinct structural approach compared to this aminothiazole-based scaffold. While morpholine derivatives typically function through binding interactions in the solvent-front region of kinases, the aminothiazole scaffold of BMS-605541 demonstrates deeper penetration into the adenosine triphosphate-binding cleft. This distinction explains the superior Vascular Endothelial Growth Factor Receptor-2 selectivity achieved with BMS-605541 compared to morpholine-containing Vascular Endothelial Growth Factor Receptor inhibitors that often exhibit polypharmacology due to conserved solvent-front interactions across kinases [4].

Table 2: Evolution of Key Structural Features in Aminothiazole-Based Vascular Endothelial Growth Factor Receptor-2 Inhibitors

Structural ElementInitial Lead FeaturesBMS-605541 OptimizationFunctional Impact
Heterocyclic CoreSimple aniline linker2-(Pyridin-2-ylamino)thiazol-5-ylEnhanced hinge binding & selectivity
Benzamide SubstitutionUnsubstituted or monosubstituted2,4-Difluoro substitution patternImproved permeability & metabolic stability
Amide N-SubstituentN-Methyl or N,N-dimethylN-CyclopropylReduced CYP450 metabolism, enhanced oral exposure
PharmacophoreMonocyclic systemsBicyclic aminothiazole-pyridineOptimal adenosine triphosphate-site occupancy

The comprehensive structure-activity relationship studies leading to BMS-605541 established foundational principles for next-generation kinase inhibitors. The molecule exemplifies how targeted modifications of benzamide-based scaffolds can yield highly selective adenosine triphosphate-competitive inhibitors with optimized drug-like properties. Its structural blueprint—combining a difluorobenzamide unit with a bicyclic heteroaromatic recognition element—has since influenced inhibitor design across multiple kinase targets beyond Vascular Endothelial Growth Factor Receptor-2 [2]. The compound remains a valuable chemical probe for angiogenesis research and a reference point for assessing the target specificity of new Vascular Endothelial Growth Factor Receptor-2 inhibitors entering development.

Properties

Product Name

N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide

IUPAC Name

N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide

Molecular Formula

C19H17F2N5OS

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26)

InChI Key

CUPLTRAPYIXFAX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.